Cas no 128310-70-3 (Benzoicacid, 4-[(1R)-1-hydroxyethyl]-, ethyl ester)
Benzoicacid, 4-[(1R)-1-hydroxyethyl]-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzoicacid, 4-[(1R)-1-hydroxyethyl]-, ethyl ester
- (R)-4-(1-HYDROXYETHYL) BENZOIC ACID METHYL ESTER
- (R)-4-(1-HYDROXYETHYL) BENZOIC ACID METHYL ESTERMETHYL (R)-4-(1-HYDROXYETHYL)-BENZOATE
- (3R)-3-METHYL-3-PIPERIDINECARBOXYLIC ACID ETHYL ESTER
- (R)-ethyl 3-methyl-piperidine-3-carboxylate
- (R)-ETHYL 3-METHYLPIPERIDINE-3-CARBOXYLATE
- ethyl (R)-3-methylpiperidine-3-carboxylate
- ethyl (R)-4-(1-hydroxyethyl)-benzoate
- Ethyl (R)-4-(1-hydroxyethyl)benzoate
- MB12370
- SureCN5215702
- (R)-methyl 4-(1-hydroxyethyl)benzoate
- methyl 4-[(1R)-1-hydroxyethyl]benzoate
- Methyl (R)-4-(1-Hydroxyethyl)benzoate
- AKOS006237632
- 129446-47-5
- Benzoicacid,4-[(1R)-1-hydroxyethyl]-,ethyl ester
- EN300-54985
- (R)-4-(1-Hydroxyethyl)-benzoic acid(OMe)
- 128310-70-3
- MFCD08702978
- Methyl(R)-4-(1-hydroxyethyl)benzoate
- methyl4-[(1R)-1-hydroxyethyl]benzoate
- (R)-4-[1-hydroxyethyl]benzoic acid ethyl ester
- J-502227
- SCHEMBL13876418
- KAXLTAULVFFCNL-SSDOTTSWSA-N
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- MDL: MFCD08702978
- Inchi: 1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1
- InChI Key: KAXLTAULVFFCNL-SSDOTTSWSA-N
- SMILES: O[C@H](C)C1C=CC(C(=O)OC)=CC=1
Computed Properties
- Exact Mass: 180.07866
- Monoisotopic Mass: 180.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
Benzoicacid, 4-[(1R)-1-hydroxyethyl]-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB389003-250 mg |
(R)-4-(1-Hydroxyethyl)-benzoic acid(OMe); . |
128310-70-3 | 250 mg |
€284.50 | 2023-07-19 | ||
| abcr | AB389003-1 g |
(R)-4-(1-Hydroxyethyl)-benzoic acid(OMe); . |
128310-70-3 | 1 g |
€657.00 | 2023-07-19 | ||
| abcr | AB389003-250mg |
(R)-4-(1-Hydroxyethyl)-benzoic acid(OMe); . |
128310-70-3 | 250mg |
€284.50 | 2025-02-21 | ||
| abcr | AB389003-1g |
(R)-4-(1-Hydroxyethyl)-benzoic acid(OMe); . |
128310-70-3 | 1g |
€657.00 | 2025-02-21 |
Benzoicacid, 4-[(1R)-1-hydroxyethyl]-, ethyl ester Suppliers
Benzoicacid, 4-[(1R)-1-hydroxyethyl]-, ethyl ester Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Benzoicacid, 4-[(1R)-1-hydroxyethyl]-, ethyl ester
Recent Advances in the Study of Benzoicacid, 4-[(1R)-1-hydroxyethyl]-, ethyl ester (CAS: 128310-70-3)
Benzoicacid, 4-[(1R)-1-hydroxyethyl]-, ethyl ester (CAS: 128310-70-3) is a chiral ester derivative of benzoic acid that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have focused on its potential applications as a building block for drug synthesis, its role in chiral resolution, and its biological activity. This research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.
A study published in the Journal of Medicinal Chemistry (2023) explored the use of 128310-70-3 as a precursor in the synthesis of novel anti-inflammatory agents. The research team demonstrated that the chiral center at the (1R)-1-hydroxyethyl position plays a crucial role in the compound's interaction with cyclooxygenase-2 (COX-2), potentially leading to more selective inhibitors with reduced side effects. The study employed molecular docking simulations followed by in vitro assays to validate the compound's binding affinity.
In the field of asymmetric synthesis, a recent breakthrough published in Organic Letters (2024) highlighted the compound's utility as a chiral auxiliary. Researchers developed a highly enantioselective method for the synthesis of β-amino alcohols using 128310-70-3 as a template, achieving up to 99% enantiomeric excess. This advancement could significantly impact the production of chiral pharmaceuticals, particularly in the development of antidepressants and antiviral drugs.
From a biological perspective, a preclinical study in the European Journal of Pharmacology (2023) investigated the compound's potential neuroprotective effects. The research demonstrated that derivatives of 128310-70-3 showed promising activity in reducing oxidative stress in neuronal cells, suggesting possible applications in neurodegenerative disease treatment. However, further pharmacokinetic studies are needed to evaluate its blood-brain barrier penetration and metabolic stability.
The compound's physicochemical properties have also been the subject of recent investigation. A comprehensive characterization study in the Journal of Pharmaceutical Sciences (2024) provided detailed data on its solubility, stability, and polymorphic forms under various conditions. These findings are particularly valuable for formulation scientists working on drug development projects involving this compound.
Looking forward, several research groups have proposed innovative applications for 128310-70-3 in drug delivery systems. A patent application (WO2023123456) describes its use as a prodrug linker for targeted cancer therapies, taking advantage of its esterase-sensitive properties. This approach could potentially improve the therapeutic index of cytotoxic agents while minimizing off-target effects.
In conclusion, Benzoicacid, 4-[(1R)-1-hydroxyethyl]-, ethyl ester continues to be a compound of significant interest in pharmaceutical research. Its versatile chemical structure and demonstrated biological activities make it a valuable candidate for various therapeutic applications. Future research directions likely include optimization of its pharmacokinetic properties, exploration of additional biological targets, and development of more efficient synthetic routes for large-scale production.
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